molecular formula C25H35N3O4 B14782519 2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide

2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide

Cat. No.: B14782519
M. Wt: 441.6 g/mol
InChI Key: GEOYRUJMAQVCTI-UHFFFAOYSA-N
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Description

2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide is a complex organic compound with the molecular formula C17H28N2O3. It is characterized by the presence of an amino group, a diethoxyethyl group, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-phenylethylamine with diethoxyacetaldehyde to form an intermediate, which is then reacted with 2-amino-2-oxoethylphenylpropanamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2-diethoxyethyl)-N-phenethylpropanamide
  • 2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)acetamide

Uniqueness

2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are required .

Properties

Molecular Formula

C25H35N3O4

Molecular Weight

441.6 g/mol

IUPAC Name

2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide

InChI

InChI=1S/C25H35N3O4/c1-4-31-24(32-5-2)18-28(16-15-20-11-7-6-8-12-20)23(29)17-21-13-9-10-14-22(21)27-25(30)19(3)26/h6-14,19,24H,4-5,15-18,26H2,1-3H3,(H,27,30)

InChI Key

GEOYRUJMAQVCTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)CC2=CC=CC=C2NC(=O)C(C)N)OCC

Origin of Product

United States

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